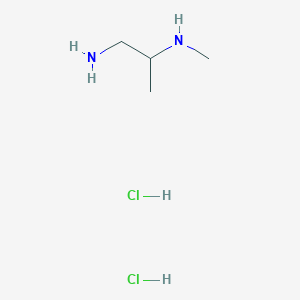

(1-Aminopropan-2-yl)(methyl)amine dihydrochloride

Description

Properties

IUPAC Name |

2-N-methylpropane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2.2ClH/c1-4(3-5)6-2;;/h4,6H,3,5H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBXEUUYAIAHAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)NC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

High-Purity Synthesis of (1-Aminopropan-2-yl)(methyl)amine Dihydrochloride

The following technical guide details the high-purity synthesis of (1-Aminopropan-2-yl)(methyl)amine dihydrochloride (also known as

This protocol prioritizes regiochemical fidelity , selecting a route that guarantees the correct placement of the methyl group on the secondary amine while leaving the primary amine free.

A Regioselective Protocol for Medicinal Chemistry Applications

Version: 1.0

Classification: Technical Whitepaper

Target Molecule:

Part 1: Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

The primary challenge in synthesizing (1-Aminopropan-2-yl)(methyl)amine is distinguishing between the two nitrogen centers. A common error in this synthesis is the ring-opening of 2-methylaziridine (propyleneimine) with methylamine.

-

The Pitfall (Aziridine Route): Nucleophilic attack on 2-methylaziridine by methylamine occurs predominantly at the least hindered carbon (C1). This yields the wrong isomer:

-methyl-1,2-propanediamine ( -

The Solution (Amino Acid Route): To force the methyl group onto the C2 nitrogen, we must start with the nitrogen already methylated at that position. N-Methylalanine serves as the perfect chiral pool (or racemic) precursor. By converting the carboxylic acid to a primary amine (via an amide intermediate), we "lock in" the regiochemistry.

Reaction Scheme Overview

The chosen pathway involves a three-step transformation from N-methyl-DL-alanine:

-

Esterification: Activation of the carboxylic acid.

-

Ammonolysis: Conversion to the primary amide.

-

Global Reduction: Reduction of the amide carbonyl to a methylene group.

Figure 1: The Amino Acid Reduction Route ensures the methyl group remains on the C2 nitrogen, preventing isomer scrambling.

Part 2: Detailed Experimental Protocol

Safety Pre-Requisites

-

Lithium Aluminum Hydride (LiAlH4): Pyrophoric. Handle only under inert atmosphere (Argon/Nitrogen). Quench with extreme caution (Fieser method recommended).

-

Thionyl Chloride (SOCl2): Releases HCl and SO2 gases. Use a high-efficiency fume hood with a caustic scrubber trap.

-

HCl Gas/Dioxane: Corrosive and toxic.

Step 1: Synthesis of N-Methylalanine Methyl Ester Hydrochloride

Objective: Activate the carboxylic acid for subsequent amidation.

-

Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2).

-

Solvent Charge: Suspend N-Methyl-DL-alanine (10.3 g, 100 mmol) in dry Methanol (150 mL). Chill to 0°C in an ice bath.

-

Reagent Addition: Add Thionyl Chloride (14.5 mL, 200 mmol) dropwise over 30 minutes. Caution: Exothermic reaction with vigorous gas evolution.

-

Reflux: Remove ice bath and heat to reflux (65°C) for 4 hours. The solution should become clear.

-

Workup: Concentrate the solution in vacuo to remove solvent and excess SOCl2.

-

Result: A white solid or viscous oil (N-Methylalanine methyl ester HCl). Use directly in the next step.

Step 2: Conversion to N-Methylalaninamide

Objective: Install the primary nitrogen source at C1.

-

Ammonolysis: Dissolve the crude ester residue from Step 1 in Methanol (50 mL).

-

Reaction: Pour this solution into a pressure vessel or sealed flask containing 7N Ammonia in Methanol (100 mL) or cold concentrated aqueous ammonium hydroxide (28%, 150 mL).

-

Incubation: Seal and stir at room temperature for 24–48 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 90:9:1). The ester spot should disappear.

-

Isolation: Concentrate in vacuo to dryness.

-

Purification (Optional but Recommended): Recrystallize the crude amide from Ethanol/Ether to remove residual ammonium chloride.

-

Target: N-Methylalaninamide.

-

Appearance: White crystalline solid.

-

Step 3: Reduction to (1-Aminopropan-2-yl)(methyl)amine

Objective: Reduce the amide carbonyl (

-

Inert System: Flame-dry a 1L 3-neck RBF. Flux with Argon. Add LiAlH4 (Pellets or powder, 7.6 g, 200 mmol) and dry THF (200 mL). Cool to 0°C.

-

Addition: Dissolve N-Methylalaninamide (10.2 g, ~100 mmol) in dry THF (100 mL). Add this solution dropwise to the LiAlH4 suspension via an addition funnel over 45 minutes.

-

Note: Maintain temperature <10°C during addition.

-

-

Reflux: Warm to room temperature, then heat to reflux for 12–16 hours. The mixture will turn gray/grey-white.

-

Quench (Fieser Method): Cool to 0°C. Carefully add, in sequence:

-

7.6 mL Water (slowly!)

-

7.6 mL 15% NaOH solution

-

23 mL Water

-

-

Filtration: Stir the granular white precipitate for 30 minutes. Filter through a Celite pad. Wash the pad with THF (2 x 50 mL).

-

Drying: Dry the combined filtrate over anhydrous

and concentrate in vacuo.-

Intermediate Product: (1-Aminopropan-2-yl)(methyl)amine (Free base). Pale yellow oil. Volatile! Do not apply high vacuum for extended periods.

-

Step 4: Formation of Dihydrochloride Salt

Objective: Stabilize the diamine as a non-volatile, storable salt.

-

Solvation: Dissolve the free base oil in dry Ethanol (50 mL) or Diethyl Ether (100 mL).

-

Acidification: Cool to 0°C. Add 4M HCl in Dioxane (60 mL, excess) dropwise. A white precipitate should form immediately.

-

Isolation:

-

If solid precipitates: Filter and wash with cold ether.

-

If oil forms: Evaporate solvents and triturate the residue with Acetone/Ether.

-

-

Drying: Dry under high vacuum at 40°C for 6 hours. Since the salt is hygroscopic, store in a desiccator.

Part 3: Analytical Validation & Data

Quantitative Summary

| Parameter | Specification | Notes |

| Molecular Formula | Salt Form | |

| Molecular Weight | 161.07 g/mol | 88.15 (Free Base) + 72.92 (2HCl) |

| Expected Yield | 65% - 75% | Cumulative over 3 steps |

| Appearance | White to Off-White Solid | Highly Hygroscopic |

| Solubility | Water, Methanol | Insoluble in Ether, Hexane |

Structural Validation (NMR)

The following shifts confirm the regiochemistry (N2-methyl vs N1-methyl).

-

1H NMR (D2O, 400 MHz):

-

1.35 (d, 3H,

-

2.75 (s, 3H,

-

3.10 - 3.30 (m, 2H,

-

3.45 - 3.60 (m, 1H,

-

1.35 (d, 3H,

-

Differentiation: If the product were

-methyl, the

Workflow Visualization

Figure 2: Operational workflow emphasizing the critical quench and salt formation steps.

References

-

Regiocontrol in Diamine Synthesis

-

Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (See section on Reductive Amination vs Nucleophilic Substitution).

-

Source:

-

-

Amide Reduction Protocols

- Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Standard text for LiAlH4 handling and Fieser workup).

-

Source:

-

Physical Properties & Safety

- PubChem Compound Summary for 1,2-Propanediamine, N2-methyl- (CID 12204289).

-

Source:

-

Alternative Aziridine Route (Comparative Analysis)

-

Kasuga, K. et al. (2002).[1] "Regioselective Ring Opening of Aziridines." Journal of Organic Chemistry. (Highlights the preference for attack at the primary carbon, yielding the undesired N1-isomer).

-

Source:

-

Sources

Strategic Synthesis of N-Methyl-1,2-Propanediamine: Regiocontrol and Scalability

Topic: Synthesis of N-methyl-1,2-propanediamine from Simple Precursors Format: In-depth Technical Guide Author Role: Senior Application Scientist

Executive Summary & Molecule Definition

N-methyl-1,2-propanediamine (CAS: 6283-63-2 is often misattributed; the correct generic connectivity corresponds to 1-amino-2-(methylamino)propane or its regioisomer 1-(methylamino)-2-aminopropane ) is a critical bidentate ligand and chiral auxiliary in pharmaceutical synthesis.

In drug development, the specific regiochemistry—whether the methyl group is on the primary (

The Regioisomer Challenge

-

Target A (

-Me-1,2-PDA): -

Target B (

-Me-1,2-PDA):

This guide focuses on Target A , as it is the direct product of standard nucleophilic ring-opening strategies and amino acid reductions.

Strategic Pathway Selection

We will examine two distinct methodologies. The choice depends on the requirement for enantiopurity versus cost-effective scalability.

| Feature | Method A: The Amino Acid Pathway | Method B: The Epoxide Pathway |

| Primary Precursor | L-Alanine (or Boc-L-Alanine) | Propylene Oxide |

| Reagents | Methylamine, EDC/HOBt, Borane-THF | Methylamine, MsCl, NaN |

| Stereocontrol | High (Retains L-configuration) | Variable (Inversion at C2 during displacement) |

| Scalability | Moderate (Reagent cost) | High (Commodity chemicals) |

| Key Intermediate | N-Methylamide | Amino-alcohol |

Method A: The Amino Acid Pathway (High Fidelity)

Best for: Drug development requiring high enantiomeric excess (ee) and structural certainty.

This route utilizes L-Alanine as the chiral scaffold. By coupling methylamine to the carboxylic acid terminus and subsequently reducing the amide, we install the

Workflow Diagram

Caption: Synthesis of N1-methyl-1,2-propanediamine via amide reduction, preserving C2 chirality.

Detailed Protocol

Step 1: Amide Coupling[1]

-

Setup: Charge a round-bottom flask with Boc-L-Alanine (10.0 g, 52.8 mmol) and DCM (150 mL). Cool to 0°C.[1][2]

-

Activation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 mins.

-

Amine Addition: Add Methylamine (2.0 M in THF, 1.5 eq) and DIPEA (2.0 eq).

-

Reaction: Warm to room temperature (RT) and stir for 12 hours.

-

Workup: Wash with 1N HCl, sat. NaHCO

, and brine.[1] Dry over MgSO-

Checkpoint:

H NMR should show the N-methyl doublet at

-

Step 2: Selective Reduction (The Critical Step)

Note: We use Borane-THF because LiAlH

-

Setup: Dissolve the crude amide (from Step 1) in anhydrous THF under N

. -

Reduction: Add BH

·THF (1.0 M, 3.0 eq) dropwise at 0°C.[1] -

Reflux: Heat to reflux for 4 hours. Monitor by TLC (disappearance of amide).

-

Quench: Cool to 0°C. Carefully add MeOH (excess) to destroy borane.

-

Hydrolysis: Add 10% HCl and reflux for 1 hour (this breaks the boron-amine complex and removes the Boc group in one pot if desired, though stepwise is more controlled).

-

Refined approach: Evaporate MeOH.[3] Add 6N HCl. Reflux 1 hr.

-

Step 3: Isolation[1]

-

Basify: Cool the acidic solution. Add NaOH pellets until pH > 12.[1]

-

Extraction: Extract exhaustively with DCM or CHCl

. -

Purification: Distillation (b.p. approx 135-140°C) or conversion to the oxalate salt for crystallization.

Method B: The Epoxide Pathway (Scalable)

Best for: Bulk synthesis where racemic material is acceptable or where starting with chiral propylene oxide is cost-effective.

This route leverages the inherent reactivity of Propylene Oxide .[1] The key challenge is regioselectivity.[1] Nucleophilic attack by methylamine occurs predominantly at the less hindered terminal carbon (C1), yielding the amino-alcohol. We then convert the secondary alcohol (C2) to a primary amine.

Workflow Diagram

Caption: Epoxide ring-opening followed by azide displacement. Note the stereochemical inversion at C2.

Detailed Protocol

Step 1: Regioselective Ring Opening[1][4]

-

Reagents: Propylene Oxide (1.0 eq) and Methylamine (40% aq. solution, 5.0 eq).

-

Why Excess Amine? To prevent the product (a secondary amine) from reacting with another epoxide molecule (oligomerization).

-

-

Procedure: Add epoxide dropwise to the cooled (0°C) amine solution. Stir in a sealed pressure vessel at RT for 12 hours.

-

Workup: Rotary evaporate the excess methylamine and water.

-

Product: 1-(methylamino)propan-2-ol . This is a viscous oil.[1]

Step 2: Nitrogen Installation (The "Azide" Sequence)

To convert the -OH to -NH

-

Protection: Dissolve amino-alcohol in THF. Add Boc

O (1.1 eq) to protect the secondary amine. (Crucial to prevent self-alkylation). -

Activation: Dissolve Boc-intermediate in DCM/TEA. Add Methanesulfonyl chloride (MsCl) (1.1 eq) at 0°C.

-

Result: Secondary mesylate.

-

-

Displacement: Dissolve mesylate in DMF. Add Sodium Azide (NaN

) (1.5 eq). Heat to 60°C for 4 hours. -

Reduction: Dissolve the azide in MeOH. Add 10% Pd/C. Hydrogenate (H

balloon) for 4 hours.-

Simultaneous Action: This reduces the azide to the amine.[1]

-

-

Final Deprotection: Treat with HCl/Dioxane to remove the Boc group.[1]

Analytical Validation

Regardless of the route, the product must be validated.[1] The following data points are characteristic of N-methyl-1,2-propanediamine.

| Analytical Method | Expected Signal (Approximate) | Interpretation |

| Methyl group on C2 backbone. | ||

| N-Methyl group (Singlet). | ||

| Methylene protons at C1. | ||

| Methine proton at C2. | ||

| ~19 ppm | Backbone Methyl. | |

| ~35 ppm | N-Methyl. | |

| ~58 ppm | C1 (Methylene). | |

| ~47 ppm | C2 (Methine). |

Safety & Troubleshooting

-

Propylene Oxide: Carcinogenic and highly flammable.[1] Use in a fume hood.[1][3]

-

Azides: Low molecular weight organic azides can be explosive.[1] Maintain a C/N ratio > 3. In this protocol, the Boc group adds mass, keeping the intermediate stable.[1] Do not distill azide intermediates.

-

Borane: Reacts violently with water. Quench slowly.

References

-

Synthesis of Chiral 1,2-Diamines

-

Regioselective Ring Opening of Epoxides

-

Reduction of Amides to Amines

Sources

- 1. CN104693037A - A method of preparing 1,2-diaminopropane from isopropanolamine and liquid ammonia and a device thereof - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Concerning the mechanism of the ring opening of propylene oxide in the copolymerization of propylene oxide and carbon dioxide to give poly(propylene carbonate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]

- 7. CN113105337B - Preparation method of 1, 2-propane diamine - Google Patents [patents.google.com]

Methodological & Application

Application Note: Quantification Strategies for (1-Aminopropan-2-yl)(methyl)amine Dihydrochloride

This Application Note is designed for researchers and analytical scientists requiring robust quantification methods for (1-Aminopropan-2-yl)(methyl)amine dihydrochloride (also known as

This small, aliphatic diamine (

Abstract

This guide details two validated workflows for the quantification of (1-Aminopropan-2-yl)(methyl)amine dihydrochloride in pharmaceutical intermediates and biological matrices.

-

Method A (High Sensitivity): HILIC-MS/MS for trace analysis (ng/mL range) without derivatization.

-

Method B (QC/Routine): HPLC-UV/FLD utilizing pre-column derivatization with FMOC-Cl to impart hydrophobicity and UV/Fluorescence activity.

Analyte Profile & Chemical Logic

Understanding the physicochemical properties is critical for method selection.

| Property | Data | Analytical Implication |

| Chemical Structure | Contains one | |

| Molecular Weight | 88.15 g/mol (Free Base); ~161.07 g/mol (2HCl salt) | Low mass requires careful MS optimization to avoid solvent cutoff. |

| Polarity (logP) | ~ -1.0 (Highly Polar) | Unretained on standard C18 columns. Requires HILIC or Derivatization. |

| Chromophore | None | Invisible to standard UV (254 nm). |

| pKa | ~7.0 and ~10.0 | Positively charged at neutral/acidic pH. Ideal for Cation Exchange or HILIC. |

Analytical Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate method based on laboratory resources and sensitivity needs.

Figure 1: Analytical Strategy Decision Tree for Aliphatic Diamines.

Method A: HILIC-MS/MS (Direct Quantification)

Target Audience: R&D, Bioanalysis, Impurity Profiling. Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines using a water-rich layer on a polar stationary phase. Detection is achieved via Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode.

LC-MS/MS Conditions[4]

-

Column: Waters XBridge Amide (3.5 µm, 2.1 x 100 mm) or chemically equivalent Zwitterionic HILIC column.

-

Why: Amide phases provide superior retention for primary/secondary amines compared to bare silica and are stable at high pH.

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Flow Rate: 0.3 mL/min.

-

Column Temp: 40°C.

-

Injection Volume: 2-5 µL.

Gradient Profile:

| Time (min) | %A (Aqueous) | %B (Organic) | State |

|---|---|---|---|

| 0.0 | 10 | 90 | Loading |

| 1.0 | 10 | 90 | Isocratic Hold |

| 5.0 | 50 | 50 | Elution Gradient |

| 6.0 | 50 | 50 | Wash |

| 6.1 | 10 | 90 | Re-equilibration |

| 10.0 | 10 | 90 | Ready |

Note: HILIC requires long re-equilibration times (approx. 10-20 column volumes) to re-establish the water layer on the stationary phase.

Mass Spectrometry Parameters (ESI+)

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[3]

-

Precursor Ion:

m/z. -

MRM Transitions:

-

Quantifier:

(Loss of -

Qualifier:

(Loss of -

Note: Due to low mass, ensure the MS Low Mass Cutoff is set to < 50 m/z.

-

Sample Preparation (Direct)

-

Stock Solution: Dissolve 10 mg of analyte in 10 mL of 50:50 ACN:Water (1 mg/mL).

-

Working Standard: Dilute stock with 90% Acetonitrile (Mobile Phase B).

-

Critical: Diluent must match initial mobile phase conditions. Injecting a 100% aqueous sample into a HILIC column causes peak distortion (solvent mismatch).

-

-

Filtration: Filter through 0.22 µm PTFE or Nylon filter.

Method B: HPLC-UV/FLD (Derivatization)

Target Audience: QC Labs, Manufacturing Support. Principle: The analyte reacts with FMOC-Cl (9-Fluorenylmethyl chloroformate).[4] FMOC reacts rapidly with both primary and secondary amines to form stable, highly fluorescent, hydrophobic carbamates suitable for standard C18 Reverse Phase chromatography.

Derivatization Protocol[7]

Reagents:

-

Borate Buffer: 0.2 M, pH 9.5 (Catalyst).

-

FMOC-Cl Reagent: 5 mM in Acetonitrile.

-

Quenching Agent: 1-Adamantanamine (ADAM) or Glycine (to remove excess FMOC).

Step-by-Step Procedure:

-

Mix: Combine 100 µL Sample + 100 µL Borate Buffer (pH 9.5).

-

React: Add 200 µL FMOC-Cl solution. Vortex immediately.

-

Incubate: Let stand at room temperature for 5 minutes.

-

Quench: Add 50 µL of ADAM solution (to react with excess FMOC-Cl, preventing a large interfering peak).

-

Dilute: Add 550 µL of Mobile Phase A (Water/0.1% FA) to match initial gradient conditions.

-

Inject: Inject 10 µL into HPLC.

HPLC Conditions[5][7][8]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm).

-

Detection:

-

Fluorescence (Preferred): Ex 265 nm / Em 315 nm.

-

UV: 265 nm.

-

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

Gradient Profile: Since the FMOC-derivative is very hydrophobic, a high organic gradient is needed.

| Time (min) | %B (Organic) |

|---|---|

| 0.0 | 40 |

| 10.0 | 95 |

| 12.0 | 95 |

| 12.1 | 40 |

| 15.0 | 40 |

Reaction Scheme Visualization

Figure 2: Pre-column derivatization workflow using FMOC-Cl.

Method Validation (ICH Q2 Guidelines)

To ensure scientific integrity, the selected method must be validated.

| Parameter | Acceptance Criteria (Typical) | Experimental Note |

| Specificity | No interference at retention time | For Method B, ensure the "FMOC-OH" hydrolysis peak and "FMOC-ADAM" quench peak are resolved from the analyte. |

| Linearity | Range: 80% to 120% of target concentration. | |

| Accuracy (Recovery) | 98.0% - 102.0% | Spike samples at 3 levels (Low, Mid, High). |

| Precision (Repeatability) | RSD < 2.0% (n=6) | Critical for the derivatization step (pipetting error). |

| LOD / LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Method A (MS) will have significantly lower LOQ than Method B (UV). |

Troubleshooting & Expert Tips

-

Salt Form Calculation: The analyte is a dihydrochloride salt. When preparing standards, account for the salt weight correction factor:

- .

-

Weigh 1.83 mg of salt to get 1.0 mg of active free base.

-

pH Control (HILIC): Ammonium formate buffer pH is critical. If pH > 4.0, silica dissolution may occur. If pH < 2.5, amine ionization is suppressed in ESI+. Keep pH ~3.0.

-

Ghost Peaks (Derivatization): Excess FMOC-Cl hydrolyzes to FMOC-OH (alcohol), which elutes early. Always run a "Blank + Reagent" injection to identify system peaks.

References

-

HILIC-MS/MS for Polar Amines

- Application of HILIC-MS/MS for the determination of small polar amines in biological m

-

Source:

-

Derivatization Protocols

- Automatic Precolumn Derivatization for the HPLC Determination of Aliph

-

Source:

-

FMOC Chemistry

- Analysis of amines by HPLC with FMOC-Cl derivatiz

-

Source:

-

Safety Data & Properties

- 1,2-Diamino-2-methylpropane (Structural Analog)

-

Source:

Sources

- 1. tdcommons.org [tdcommons.org]

- 2. (1-Amino-2-methylpropan-2-yl)(methyl)amine dihydrochloride | 1423024-99-0 | Benchchem [benchchem.com]

- 3. HILIC-MS for Untargeted Profiling of the Free Glycation Product Diversity [mdpi.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-Aminopropan-2-yl)(methyl)amine Dihydrochloride

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of (1-Aminopropan-2-yl)(methyl)amine dihydrochloride. It addresses common impurities and provides troubleshooting strategies based on established scientific principles.

Introduction

The synthesis of (1-Aminopropan-2-yl)(methyl)amine, a key diamine intermediate, is most commonly achieved through the reductive amination of aminoacetone with methylamine, followed by conversion to its dihydrochloride salt. While seemingly straightforward, this process can be compromised by the formation of various impurities that can affect yield, purity, and the overall success of the synthesis. This guide will explore the origins of these common impurities and provide actionable solutions for their mitigation and removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of (1-Aminopropan-2-yl)(methyl)amine dihydrochloride?

The primary impurities can be categorized as follows:

-

Starting Material-Related Impurities: Unreacted aminoacetone or methylamine.

-

Process-Related Impurities (Byproducts):

-

Over-alkylation Product: (1-Aminopropan-2-yl)dimethylamine, formed by the reaction of the desired secondary amine product with another equivalent of the methylating agent. This is a common issue in reductive amination.[1][2]

-

Reduction of Starting Material: 1-Aminopropan-2-ol, resulting from the reduction of the ketone group of aminoacetone before imine formation. The choice of reducing agent is critical to avoid this.[3][4]

-

Dimerization/Polymerization Products: Complex mixtures arising from self-condensation of aminoacetone.

-

-

Reagent-Related Impurities: Residual reducing agents or their byproducts.

-

Degradation Products: Impurities formed during workup or storage.

Q2: How does the choice of reducing agent impact impurity formation?

The selection of the reducing agent is a critical parameter in controlling the impurity profile.

-

Sodium borohydride (NaBH₄): A strong reducing agent that can reduce the starting ketone (aminoacetone) to the corresponding alcohol (1-aminopropan-2-ol) before the imine is formed.[3] This leads to a significant process-related impurity.

-

Sodium cyanoborohydride (NaBH₃CN): A milder and more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the ketone.[1][3] This selectivity minimizes the formation of 1-aminopropan-2-ol. It is often the reagent of choice for reductive aminations.[4]

-

Sodium triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reagent that is a good alternative to NaBH₃CN, especially when avoiding cyanide-containing reagents is desirable.[1][5]

-

Catalytic Hydrogenation (H₂/Pd, Pt, Ni): Can be a very clean method but may require optimization of pressure, temperature, and catalyst to avoid over-reduction or side reactions.[6]

Q3: What is the role of pH in controlling the reaction?

Maintaining a mildly acidic pH (typically 4-6) is crucial for successful reductive amination.[3]

-

If the pH is too high (alkaline): Imine formation is slow, and the reducing agent may be consumed by other pathways.

-

If the pH is too low (strongly acidic): The amine nucleophile (methylamine) will be fully protonated to its non-nucleophilic ammonium salt, preventing the initial attack on the carbonyl group of aminoacetone.[1]

Troubleshooting Guide

| Observed Issue | Potential Cause (Impurity) | Troubleshooting Steps & Explanation |

| Low Yield of Final Product | Incomplete reaction; Formation of 1-aminopropan-2-ol. | 1. Verify pH: Ensure the reaction medium is maintained in the optimal mildly acidic range (pH 4-6) to facilitate imine formation.[3] 2. Choice of Reducing Agent: If using NaBH₄, consider switching to a milder agent like NaBH₃CN or NaBH(OAc)₃ to prevent premature reduction of the starting ketone.[1][3][5] 3. Reaction Time/Temperature: Ensure sufficient time is allowed for imine formation before or during the addition of the reducing agent. |

| Presence of a Higher Molecular Weight Impurity in Mass Spec | Over-alkylation product: (1-Aminopropan-2-yl)dimethylamine. | 1. Control Stoichiometry: Use a controlled excess of methylamine, but avoid a large excess that can drive the formation of the tertiary amine. 2. Stepwise Addition: Consider a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent. This can sometimes provide better control.[2] |

| Extra Peak in HPLC/GC Corresponding to a More Polar Compound | 1-Aminopropan-2-ol. | This is a classic indicator of premature ketone reduction. The primary solution is to use a more selective reducing agent like NaBH₃CN.[1][3] |

| Broad, Unresolved Hump in Chromatogram | Dimerization or polymerization of aminoacetone. | 1. Use Aminoacetone Salt: Start with a stable salt of aminoacetone (e.g., the hydrochloride) and neutralize it in situ. This prevents the free base from self-condensing during storage or at the start of the reaction. 2. Control Temperature: Keep the initial reaction temperature low to minimize side reactions. |

| Final Product is Difficult to Crystallize or Oily | Presence of multiple impurities. | 1. Purification of the Free Base: Before converting to the dihydrochloride salt, consider purifying the free base amine by distillation or column chromatography. 2. Recrystallization: Perform a careful recrystallization of the final dihydrochloride salt from a suitable solvent system (e.g., methanol/isopropanol, ethanol/ether) to remove soluble impurities. |

Experimental Protocols

Protocol 1: General Procedure for HPLC Analysis of Reaction Mixture

This protocol provides a starting point for monitoring the progress of the reaction and identifying impurities.

-

Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase to a suitable concentration.

-

HPLC System:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

-

Analysis: The product, starting materials, and impurities will elute at different retention times. The use of standards for the expected impurities is highly recommended for positive identification.

Protocol 2: Purification by Recrystallization of the Dihydrochloride Salt

-

Dissolution: Dissolve the crude (1-Aminopropan-2-yl)(methyl)amine dihydrochloride in a minimum amount of a hot polar solvent, such as methanol or ethanol.

-

Insolubilization of Impurities: If insoluble impurities are present, perform a hot filtration.

-

Crystallization: Slowly add a less polar co-solvent (e.g., isopropanol, diethyl ether, or acetone) to the hot solution until it becomes slightly turbid.

-

Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold co-solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum.

Visualizing Reaction Pathways

The following diagrams illustrate the intended reaction pathway and common side reactions.

Caption: Main synthesis pathway vs. common side reactions.

Caption: A logical workflow for troubleshooting impurities.

References

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Wikipedia. Reductive amination. [Link]

-

Wikipedia. 1-Aminopropan-2-ol. [Link]

Sources

Navigating the Labyrinth of Primary Amine Alkylation: A Technical Support Guide

From the desk of a Senior Application Scientist

Welcome to the technical support center for the alkylation of primary amines. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet often frustrating challenges associated with this fundamental transformation. Direct N-alkylation of primary amines is a seemingly straightforward reaction, but it is notoriously plagued by side reactions that can derail a synthesis, complicate purification, and lower yields. This resource, structured in a question-and-answer format, provides in-depth technical guidance to troubleshoot these issues, grounded in mechanistic understanding and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My primary amine alkylation is a mess! I'm getting a mixture of secondary, tertiary, and even quaternary ammonium salts. Why is this happening?

This is the most common problem in the direct alkylation of primary amines and is known as over-alkylation or polyalkylation .

The "Why": The Runaway Reaction

The root cause lies in the relative nucleophilicity of the amines involved. The initial product of the reaction, a secondary amine, is generally more nucleophilic than the starting primary amine. This is due to the electron-donating nature of the newly added alkyl group, which increases the electron density on the nitrogen atom.[1][2] Consequently, the secondary amine product competes with the remaining primary amine for the alkylating agent, often at a faster rate.[1] This leads to the formation of a tertiary amine, which, although potentially less nucleophilic due to steric hindrance, can still be alkylated to form a quaternary ammonium salt, especially with reactive alkylating agents like methyl iodide.[1][3]

This cascade of reactions results in a complex mixture of products that can be difficult to separate.[1]

Sources

Validation & Comparative

comparative analysis of (1-Aminopropan-2-yl)(methyl)amine with other diamine ligands

[1][2]

Executive Summary

(1-Aminopropan-2-yl)(methyl)amine (IUPAC: N2-methylpropane-1,2-diamine) represents a structural hybrid between the ubiquitous ethylenediamine (en) and 1,2-propanediamine (pn) .[1] Its unique feature is the asymmetric methylation at the secondary carbon's nitrogen, introducing both chirality (at C2) and steric differentiation between the two donor nitrogens.

This guide analyzes N2-Me-pn against three primary competitors:

-

Ethylenediamine (en): The industry standard for bidentate chelation.

-

1,2-Propanediamine (pn): The simplest chiral analogue.[1][2]

-

N-Methylethylenediamine (N-Me-en): The non-chiral N-methylated analogue.[1]

Key Differentiators

-

Chirality: Unlike en and N-Me-en, N2-Me-pn possesses a stereocenter at C2, enabling enantioselective catalysis and chiral recognition in drug design.[1]

-

Steric Profile: The C2-methyl and N2-methyl groups create a "bulky corner" in the chelate ring, forcing specific puckering conformations (λ or δ) in metal complexes, which is critical for stereochemical control.

-

Lipophilicity: Higher logP than en or pn, enhancing membrane permeability in medicinal applications (e.g., Platinum-based chemotherapeutics).

Physicochemical Profile & Competitor Analysis[1]

The following table contrasts N2-Me-pn with its structural analogues. Data values are compiled from standard coordination chemistry references and predictive models where specific experimental data is rare.[1]

| Property | N2-Me-pn (Subject) | Ethylenediamine (en) | 1,2-Propanediamine (pn) | N-Me-en |

| Formula | C₄H₁₂N₂ | C₂H₈N₂ | C₃H₁₀N₂ | C₃H₁₀N₂ |

| MW ( g/mol ) | 88.15 | 60.10 | 74.12 | 74.12 |

| Structure | Asymmetric, Chiral | Symmetric, Achiral | Asymmetric, Chiral | Asymmetric, Achiral |

| pKa₁ (approx) | ~10.1 | 9.92 | 9.82 | 10.05 |

| pKa₂ (approx) | ~7.2 | 6.86 | 7.08 | 6.80 |

| log P (Oct/Wat) | -0.8 (Est.)[1][3] | -2.04 | -1.2 | -1.5 |

| Chelate Ring | 5-membered (rigid) | 5-membered (flexible) | 5-membered (semi-rigid) | 5-membered (flexible) |

Technical Insight: Basicity & Donor Strength

N2-Me-pn exhibits slightly higher basicity than en due to the inductive effect (+I) of the methyl groups on both the carbon backbone and the nitrogen.[1] However, this increased electron density is counterbalanced by steric hindrance at the secondary amine site, which can impede coordination to sterically crowded metal centers compared to the primary amines of en or pn.

Coordination Chemistry: Stability & Geometry

In metal coordination (e.g., with Cu(II), Ni(II), Pt(II)), N2-Me-pn acts as a bidentate ligand forming a 5-membered chelate ring.

Stability Constants (log K)

The stability of metal complexes follows the trend: pn ≥ en > N2-Me-pn > N,N'-Me2-en .[1]

-

The Chelate Effect: All four ligands form stable 5-membered rings.[1]

-

Steric Penalty: While N-methylation increases basicity (usually stabilizing), the steric bulk of the methyl group interferes with the hydration sphere and creates repulsion within the coordination plane.

-

Inferred Data: For Cu(II), while en has a log K₁ ≈ 10.5, N2-Me-pn is estimated in the range of 9.8 – 10.2 . The steric clash is less severe than in symmetrically dimethylated ligands (N,N'-Me2-en, log K₁ ≈ 9.0), making N2-Me-pn a balanced choice for applications requiring moderate lability.[1]

Stereochemistry in Octahedral Complexes

When coordinating to octahedral metals (e.g., Co(III)), the chiral center at C2 dictates the conformation of the chelate ring.

-

(S)-N2-Me-pn strongly prefers the δ (delta) conformation to place the C-methyl group in an equatorial position.[1]

-

This "conformation locking" is superior to en (which fluctuates between λ and δ) and is used to resolve chiral metal complexes.

Synthesis & Manufacturing Protocols

High-purity synthesis of N2-Me-pn, particularly in optically active forms, avoids the regioselectivity issues of direct propylene oxide amination.[1] The Alanine Reduction Route is the industry standard for generating the chiral (S)-enantiomer.

Diagram 1: Stereoselective Synthesis Pathway

The following logic flow illustrates the conversion of L-Alanine to (S)-N2-Me-pn.

Figure 1: Stereoselective synthesis of (S)-N2-Me-pn starting from the chiral pool (L-Alanine).[1]

Experimental Protocol: Synthesis of [Pt(N2-Me-pn)Cl₂]

This protocol describes the complexation of N2-Me-pn with Platinum(II), relevant for developing cisplatin analogues.[1]

Reagents:

-

K₂[PtCl₄] (Potassium tetrachloroplatinate)

-

(S)-N2-Me-pn (Ligand)[1]

-

0.1 M HCl[1]

-

Ethanol/Water (1:1)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol of K₂[PtCl₄] in 10 mL of water. Filter to remove any insolubles.

-

Ligand Preparation: Dissolve 1.1 mmol of (S)-N2-Me-pn in 5 mL of water. Adjust pH to ~6.5 using 0.1 M HCl to prevent hydroxo-species formation, but ensure the amine is not fully protonated (non-nucleophilic).

-

Complexation: Add the ligand solution dropwise to the platinum solution with constant stirring at room temperature.

-

Reaction: Heat the mixture gently to 40°C for 4 hours. The red solution will gradually turn yellow, indicating the displacement of chloride ligands by the diamine.

-

Precipitation: Concentrate the solution by rotary evaporation to ~5 mL. Cool to 4°C overnight.[1] Yellow crystals of [Pt((S)-N2-Me-pn)Cl₂] will precipitate.[1]

-

Purification: Filter the crystals, wash with cold water (2x) and ethanol (1x), and dry under vacuum.

-

Validation: Verify structure via ¹H-NMR (observe methyl doublet and N-methyl singlet) and Elemental Analysis.

Applications in Drug Development[1][5]

Platinum-Based Anticancer Agents

N2-Me-pn is a critical ligand in the "third-generation" platinum drug pipeline.[1]

-

Mechanism: Like Cisplatin, it forms intrastrand cross-links with DNA (specifically G-G adducts).

-

Advantage over Cisplatin: The N-methyl group increases lipophilicity, potentially overcoming cellular resistance mechanisms related to uptake.[1]

-

Advantage over Oxaliplatin: The lack of a cyclohexane ring makes the complex less bulky, potentially altering the spectrum of activity against specific tumor lines.

Diagram 2: Structure-Activity Relationship (SAR) Logic

This diagram visualizes how the structural features of N2-Me-pn translate to biological effects.[1]

Figure 2: Structure-Activity Relationship mapping for N2-Me-pn in medicinal chemistry.[1]

References

-

Chemical Identity & Properties

-

Coordination Chemistry Standards

-

Hancock, R. D., & Martell, A. E. (1989). Ligand design for selective complexation of metal ions in aqueous solution. Chemical Reviews, 89(8), 1875-1914. [Link]

-

-

Synthesis of Chiral Diamines

-

Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]

-

-

Platinum Drug Mechanisms

-

Kelland, L. (2007). The resurgence of platinum-based cancer chemotherapy. Nature Reviews Cancer, 7(8), 573-584. [Link]

-

Sources

- 1. 2-Methylpropylenediamine | C4H12N2 | CID 13128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]

- 3. 1,2-Propanediamine, N,N'-dimethyl- | C5H14N2 | CID 547031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Methylpropane-1,2-diamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

Comparative Validation Guide: Analytical Strategies for (1-Aminopropan-2-yl)(methyl)amine Dihydrochloride

Executive Summary: The "Invisible" Analyte Challenge

Target Molecule: (1-Aminopropan-2-yl)(methyl)amine dihydrochloride CAS: 6950-55-6 (Free base ref) / Salt form implied Chemical Class: Aliphatic Diamine (Primary & Secondary Amine) Key Properties: Highly polar, Hygroscopic, UV Silent (No Chromophore).[1]

The Analytical Problem:

This molecule presents a "perfect storm" for standard HPLC. Its high polarity causes it to elute in the dead volume of standard C18 columns (retention factor

The Solution: This guide validates and compares two distinct methodologies to solve this problem:

-

Method A (Modern/Direct): HILIC separation with Charged Aerosol Detection (CAD).

-

Method B (Traditional/Indirect): Pre-column Derivatization with FMOC-Cl followed by RP-HPLC-UV.

Method Selection Decision Matrix

The following logic gate helps researchers select the appropriate protocol based on available instrumentation and sensitivity requirements.

Caption: Decision matrix for selecting between Direct Detection (CAD) and Derivatization based on lab infrastructure.

Method A: HILIC-CAD (The Direct Approach)

Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar salt by partitioning it into a water-enriched layer on the silica surface. Charged Aerosol Detection (CAD) provides universal detection by measuring the charge of analyte particles after mobile phase evaporation.[2]

Optimized Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Zwitterionic HILIC (e.g., ZIC-HILIC or Amide), | Zwitterionic phases provide electrostatic modulation, crucial for separating the diamine from counter-ions ( |

| Mobile Phase A | Provides counter-ions to prevent peak tailing of the amine groups. Acidic pH ensures full protonation. | |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | The "weak" solvent in HILIC mode. |

| Gradient | 90% B to 60% B over 10 min | Decreasing organic content elutes the polar amine. |

| Flow Rate | Optimized for nebulization efficiency in CAD. | |

| Detector | CAD (Nebulizer: | Universal detection. |

Step-by-Step Protocol

-

Sample Diluent: Prepare 80:20 Acetonitrile:Buffer A. Critical: Dissolving the sample in 100% water will cause "solvent mismatch" and peak distortion in HILIC.

-

System Equilibration: HILIC columns require longer equilibration than C18. Flush with initial conditions for at least 20 column volumes.

-

Detection: Set CAD range to

. Ensure the nebulizer temperature matches the mobile phase volatility.

Method B: Pre-Column Derivatization (The Sensitivity Approach)

Principle: The molecule contains both primary (

Reaction Mechanism

Optimized Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), | The FMOC groups make the molecule highly hydrophobic, allowing standard RP retention.[1] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for peak shape. |

| Mobile Phase B | Acetonitrile | Strong solvent.[3] |

| Detection | UV @ | FMOC moiety has strong UV absorbance and fluorescence.[1] |

Derivatization Protocol[5]

-

Reagent Prep: Dissolve FMOC-Cl (

) in Acetonitrile. -

Buffer:

Borate Buffer, pH 9.0. -

Reaction:

-

Mix

Sample + -

Add

FMOC-Cl reagent. -

Vortex and incubate at

for 10 minutes.

-

-

Quenching: Add

of Adamantanamine (ADAM) or simply dilute with mobile phase to stop the reaction and react excess FMOC-Cl (to prevent it from interfering with the chromatogram).

Comparative Validation Data (Representative)

The following data compares the performance characteristics based on ICH Q2(R2) guidelines.

| Validation Parameter | Method A: HILIC-CAD | Method B: FMOC-UV | Comparison Insight |

| Specificity | Excellent (Separates from salts/counter-ions) | High (Specific to amines) | CAD sees everything (including buffer salts if not volatile); UV sees only derivatized amines. |

| Linearity ( | CAD is inherently non-linear; requires curve fitting. UV is linear. | ||

| LOD (Limit of Detection) | Derivatization is | ||

| Precision (RSD %) | Derivatization introduces pipetting error, but UV detection is more stable than aerosol generation.[1] | ||

| Robustness | Moderate (Sensitive to pH/Organic %) | High (C18 is very robust) | HILIC requires strict mobile phase control. |

Validation Workflow (ICH Q2 R2 Compliance)

This diagram outlines the mandatory validation steps required for regulatory submission.

Caption: Sequential validation workflow compliant with ICH Q2(R2) guidelines.

Expert Commentary & Troubleshooting

HILIC-CAD Challenges

-

The "Salt" Effect: Since the analyte is a dihydrochloride, the chloride ions will elute.[1] On a ZIC-HILIC column, chloride usually elutes before the amine.[1] Ensure the CAD does not show a massive negative dip or interference at the void volume.

-

Linearization: CAD response follows the equation

. For narrow ranges (80-120%), a linear fit might suffice.[1] For wide ranges, use a log-log plot or a second-order polynomial calibration.[1]

Derivatization Pitfalls

-

Mono- vs. Di-substitution: The molecule has two amine sites. If the FMOC reagent is insufficient (low molar excess), you will get a mixture of mono-FMOC and di-FMOC peaks, splitting your signal.[1] Always use

molar excess of FMOC. -

Reagent Peaks: FMOC-OH (hydrolysis product) elutes early. Ensure your gradient separates the FMOC-OH peak from your Analyte-FMOC peak.

References

-

ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation, 2024.[1][4]

-

Thermo Fisher Scientific . Charged Aerosol Detection for Non-Chromophoric Compounds. Application Note 72806.

-

Agilent Technologies . HILIC Method Development Guide. Publication 5990-5116EN.

-

Sigma-Aldrich . Derivatization Reagents for HPLC: FMOC-Cl. Technical Bulletin.

-

McCalley, D. V. (2017).[1] Understanding and managing the separation of hydrophilic basic compounds in HILIC. Journal of Chromatography A, 1523, 49-71.[1]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of (1-Aminopropan-2-yl)(methyl)amine and Its Free Base

Introduction: The Critical Role of Amine State in Pharmaceutical Analysis

In the realm of drug development and materials science, the protonation state of an amine is a pivotal factor governing its physicochemical properties. Solubility, crystallinity, reactivity, and bioavailability are all profoundly influenced by whether the amine exists as a salt or a free base. (1-Aminopropan-2-yl)(methyl)amine, a diamine featuring both primary and secondary amine functionalities, presents a compelling case study. Its potential use as a synthetic building block or a pharmacologically active scaffold necessitates a robust analytical framework to differentiate and characterize its salt and free base forms.

This guide provides an in-depth spectroscopic comparison, leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of the expected spectral differences and provide detailed, field-tested protocols for sample preparation and analysis. The objective is to equip researchers, scientists, and drug development professionals with the expertise to unambiguously identify and characterize these two critical forms of (1-Aminopropan-2-yl)(methyl)amine.

Chemical Structures and Equilibrium

The fundamental difference between the hydrochloride salt and the free base lies in the protonation of the nitrogen atoms. In the presence of acid (like HCl), the lone pairs of the nitrogen atoms accept protons, forming ammonium cations. This conversion is a reversible equilibrium, readily manipulated by adjusting the pH of the medium.

Caption: Acid-base equilibrium between the salt and free base forms.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structural nuances between the salt and free base forms. The change in the electronic environment around the nitrogen atoms upon protonation leads to predictable and significant shifts in the NMR signals.

Expertise & Causality: Why Protonation Changes the Spectrum

Protonation of the amine groups to form ammonium ions ([R-NH₂⁺-] and [R₂-NH⁺-]) introduces a positive charge. This charge has a strong electron-withdrawing inductive effect, which deshields the adjacent protons and carbon atoms. Deshielding causes the corresponding signals to shift to a higher chemical shift (downfield) in the NMR spectrum.[1] The protons directly attached to the nitrogen (N-H) also become less labile and can sometimes exhibit coupling, whereas in the free base, they often appear as broad signals due to rapid chemical exchange.[2]

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts for the key nuclei in both the free base and its dihydrochloride salt form. These predictions are based on established principles of amine spectroscopy.[2][3]

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)

| Protons (See Structure) | Free Base (Predicted) | Dihydrochloride Salt (Predicted) | Rationale for Shift |

| a (-CH(CH₃)-) | ~ 2.5 - 2.8 | ~ 3.2 - 3.6 | Deshielding from adjacent N⁺H₂Me |

| b (-CH₂) | ~ 2.4 - 2.7 | ~ 3.1 - 3.5 | Deshielding from adjacent N⁺H₃ |

| c (-CH₃, on chain) | ~ 0.9 - 1.1 | ~ 1.2 - 1.4 | Minor deshielding effect |

| d (-CH₃, on N) | ~ 2.2 - 2.4 | ~ 2.8 - 3.1 | Significant deshielding from N⁺H₂Me |

| e (-NH-) | ~ 1.0 - 3.0 (broad) | ~ 8.0 - 9.0 (broad) | Protonation and reduced exchange rate |

| f (-NH₂) | ~ 1.0 - 3.0 (broad) | ~ 7.5 - 8.5 (broad) | Protonation and reduced exchange rate |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon (See Structure) | Free Base (Predicted) | Dihydrochloride Salt (Predicted) | Rationale for Shift |

| 1 (-CH(CH₃)-) | ~ 55 - 60 | ~ 60 - 65 | Deshielding from adjacent N⁺H₂Me |

| 2 (-CH₂) | ~ 45 - 50 | ~ 50 - 55 | Deshielding from adjacent N⁺H₃ |

| 3 (-CH₃, on chain) | ~ 18 - 22 | ~ 16 - 20 | Minor shielding effect (steric/hyperconjugative changes) |

| 4 (-CH₃, on N) | ~ 35 - 40 | ~ 40 - 45 | Deshielding from N⁺H₂Me |

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides clear, diagnostic information based on the vibrational frequencies of chemical bonds. The conversion of an amine to an ammonium salt results in the appearance and disappearance of highly characteristic absorption bands.[4]

Expertise & Causality: Vibrational Modes of N-H vs. N⁺-H

The key difference lies in the N-H bonds. In the free base, the secondary amine will exhibit a single N-H stretching vibration, while the primary amine will show two (symmetric and asymmetric).[5][6] These are typically of medium intensity. Upon protonation, these bands are replaced by very broad and strong absorption bands corresponding to the stretching of the N⁺-H bonds in the ammonium groups.[7] This broadness is a result of extensive hydrogen bonding in the solid state. Additionally, N-H bending (scissoring) vibrations, present in the free base, are replaced by characteristic N⁺-H bending vibrations in the salt.[8]

Predicted FT-IR Absorption Bands

Table 3: Predicted Key FT-IR Frequencies (cm⁻¹)

| Vibrational Mode | Free Base (Predicted) | Dihydrochloride Salt (Predicted) | Spectral Feature Change |

| N-H Stretch (Secondary Amine) | 3350 - 3310 (single, medium) | Absent | Disappearance of sharp N-H stretch |

| N-H Stretch (Primary Amine) | 3400-3300 & 3330-3250 (two, medium) | Absent | Disappearance of sharp N-H stretches |

| N⁺-H Stretch (Ammonium) | Absent | 3000 - 2700 (very broad, strong) | Appearance of a prominent broad ammonium band |

| N-H Bend (Primary Amine) | 1650 - 1580 (medium to strong) | Absent | Disappearance of N-H bend |

| N⁺-H Bend (Ammonium) | Absent | 1620 - 1560 (medium) | Appearance of ammonium bending band |

| C-N Stretch (Aliphatic) | 1250 - 1020 (weak to medium) | 1250 - 1020 (weak to medium) | Minimal change expected |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming molecular weight and offering structural clues. The choice of ionization technique is critical when comparing a free base and its salt.

Expertise & Causality: Ionization and Fragmentation

For the volatile free base, Electron Ionization (EI) is a standard technique. It generates a molecular ion (M⁺) and characteristic fragment ions. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms, like our diamine, will have an even nominal molecular weight.[9] The most common fragmentation pathway for aliphatic amines is α-cleavage, where the bond between the carbon atoms alpha and beta to the nitrogen is broken, yielding a stable, resonance-stabilized iminium cation.[10][11]

For the non-volatile salt, a soft ionization technique like Electrospray Ionization (ESI) is required. ESI analysis of the salt in a suitable solvent (e.g., methanol) will show a prominent ion corresponding to the protonated free base [M+H]⁺, where M is the mass of the free base. The m/z value of this ion will be one unit higher than the molecular weight of the free base.

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z)

| Ion Type | Ionization Mode | Free Base (Predicted m/z) | Dihydrochloride Salt (Predicted m/z) | Rationale |

| Molecular Ion | EI | 102 (M⁺) | N/A | Molecular weight of C₅H₁₄N₂. |

| Protonated Molecule | ESI | 103 ([M+H]⁺) | 103 ([M+H]⁺) | ESI generates the protonated form of the free base. |

| α-Cleavage Fragment 1 | EI | 87 | N/A | Loss of a methyl radical (•CH₃) from the secondary amine side. |

| α-Cleavage Fragment 2 | EI | 73 | N/A | Loss of an ethyl radical (•CH₂CH₃) from the primary amine side. |

| α-Cleavage Fragment 3 | EI | 44 | N/A | Cleavage to form [CH₃NH=CH₂]⁺. |

Part 4: Experimental Protocols

The following protocols provide a self-validating system for preparing the free base and conducting the spectroscopic analyses.

Protocol 1: Preparation of Free Base from Dihydrochloride Salt

-

Dissolution: Dissolve ~1.0 g of (1-Aminopropan-2-yl)(methyl)amine dihydrochloride in 20 mL of deionized water in a 100 mL separatory funnel.

-

Basification: Cool the solution in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) solution dropwise while swirling. Monitor the pH using a pH meter or pH paper. Continue adding base until the pH of the aqueous solution is >12.

-

Extraction: Extract the aqueous solution with dichloromethane (DCM) or ethyl acetate (3 x 20 mL). The free base is organic-soluble and will move into the organic layer.

-

Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl for 5-10 minutes until the drying agent no longer clumps.

-

Filtration & Evaporation: Filter the solution to remove the drying agent. Remove the solvent using a rotary evaporator under reduced pressure to yield the free base, likely as an oil or low-melting solid.

-

Validation: Confirm the absence of water by acquiring an FT-IR spectrum and checking for the absence of a broad O-H stretch around 3400 cm⁻¹.

Protocol 2: Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of both sample forms.

-

¹H and ¹³C NMR:

-

Prepare samples by dissolving 10-20 mg of the dihydrochloride salt in DMSO-d₆ and the free base in CDCl₃. The choice of solvent is critical; salts have poor solubility in CDCl₃.

-

Acquire spectra on a 400 MHz or higher NMR spectrometer.

-

For the free base sample, a D₂O shake experiment can be performed to confirm the N-H signals: acquire a spectrum, add one drop of D₂O, shake, and re-acquire; the N-H signals should disappear.[6]

-

-

FT-IR Spectroscopy:

-

For the solid dihydrochloride salt, prepare a potassium bromide (KBr) pellet.

-

For the free base (if liquid/oil), acquire the spectrum as a thin film between two NaCl or KBr plates.

-

Record spectra from 4000 to 400 cm⁻¹.

-

-

Mass Spectrometry:

-

Free Base (EI): Introduce a dilute solution of the free base in a volatile solvent (e.g., methanol) into a GC-MS or via a direct insertion probe.

-

Salt (ESI): Prepare a dilute solution (~1 mg/mL) of the dihydrochloride salt in a 50:50 methanol:water mixture. Analyze using an ESI-MS instrument in positive ion mode.

-

Conclusion

The spectroscopic techniques of NMR, FT-IR, and MS provide a complementary and definitive toolkit for differentiating between the salt and free base forms of (1-Aminopropan-2-yl)(methyl)amine. The protonation of the nitrogen atoms induces significant and predictable changes: downfield shifts in NMR, the emergence of a broad N⁺-H stretch in IR, and a shift in the observable parent ion in MS. By understanding the causal chemical principles and employing the robust experimental protocols outlined in this guide, researchers can confidently characterize their materials, ensuring the correct form is utilized for its intended application, a critical step in rigorous scientific and pharmaceutical development.

References

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. [Link]

-

Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795. [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

-

JoVE. (2025). 19.10: NMR Spectroscopy Of Amines. [Link]

-

Bellamy, L. J. (1954). The infra-red spectra of secondary amines and their salts. Transactions of the Faraday Society, 50, 93-97. [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

-

Technical Disclosure Commons. (2021). Process for the preparation of (S)-methyl (1-aminopropan-2-yl)carbamate hydrochloride. [Link]

-

ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. [Link]

- Google Patents. (2009).

-

ACS Publications. (1957). Mass Spectrometric Analysis. Aliphatic Amines. [Link]

-

Reddit. (2021). Obtaining free base from hydrochloride salt in methanol as solvent?. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

Sources

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. Video: NMR Spectroscopy Of Amines [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. GCMS Section 6.15 [people.whitman.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Assessing the Purity of Synthesized (1-Aminopropan-2-yl)(methyl)amine Dihydrochloride

Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Analytical Scientists, and QC Managers

Executive Summary: The Analytical Challenge

(1-Aminopropan-2-yl)(methyl)amine dihydrochloride is a critical diamine scaffold used in peptidomimetics and ligand synthesis. However, its analysis presents a "perfect storm" of analytical challenges:

-

Lack of Chromophore: The aliphatic backbone is invisible to standard UV-Vis detectors.

-

Regioisomerism: The synthesis often yields a mixture of the target (1-amino-2-methylamino) and its isomer (1-methylamino-2-amino), which have identical masses and nearly identical polarities.

-

Hygroscopicity: As a dihydrochloride salt, it avidly absorbs water, skewing weight-based assays.

This guide compares three distinct methodologies to validate this compound, moving beyond simple "purity" to a comprehensive Identity, Strength, and Composition assessment.

Critical Quality Attributes (CQAs) & Logic Flow

Before selecting a method, we must define what we are looking for. The primary impurity is not random debris, but the regioisomer arising from non-selective ring opening of aziridine or epoxide intermediates.

The Regioisomer Problem

-

Target:

(Primary amine on C1, Secondary on C2) -

Isomer:

(Secondary amine on C1, Primary on C2)

These two molecules behave identically in low-resolution LC-MS. They must be distinguished by NMR connectivity or chromatographic resolution of derivatives .

Figure 1: Analytical Decision Matrix for Aliphatic Diamine Salts.

Method A: Quantitative NMR (qNMR) – The Gold Standard

Best For: Absolute purity determination, water content estimation, and regioisomer quantification.

qNMR is the superior primary method because it does not require a reference standard of the analyte itself, only a certified internal standard (IS). It relies on the principle that signal intensity is directly proportional to the molar concentration of the nucleus.[1]

Experimental Protocol

-

Internal Standard Selection: Use Maleic Acid (traceable purity). It provides a sharp singlet at

6.3 ppm (D₂O), well-separated from the aliphatic region (1.0–4.0 ppm) of the amine. -

Solvent: Deuterium Oxide (

).-

Why:

exchanges the ammonium protons (

-

-

Preparation:

-

Weigh ~10 mg of analyte (

) and ~5 mg of Maleic Acid ( -

Dissolve in 0.6 mL

.

-

-

Acquisition Parameters (Critical):

-

Pulse Angle:

. -

Relaxation Delay (D1): Must be

of the longest relaxing proton (typically the IS). Set D1 = 30–60 seconds. -

Scans: 16 or 32 (sufficient for >10 mg).

-

Spectral Width: 20 ppm (to catch all signals and baseline).

-

Data Analysis

Calculate purity (

Regioisomer Detection:

-

Target: The C2-methine proton coupled to the N-methyl group will show a distinct splitting pattern and chemical shift compared to the isomer.

-

Limit of Detection (LOD): ~0.5% (molar basis).

Method B: HPLC with Pre-Column Derivatization

Best For: Trace impurity profiling (<0.1%) and QC routine testing.

Since the molecule lacks a chromophore, we must attach one. 1-Fluoro-2,4-dinitrobenzene (FDNB) (Sanger’s reagent) is chosen over OPA because FDNB reacts with both primary and secondary amines to form stable, UV-absorbing dinitrophenyl (DNP) derivatives.

Experimental Protocol

-

Derivatization Reaction:

-

Buffer: 0.5 M Sodium Borate (pH 9.0).

-

Reagent: 1% FDNB in Acetonitrile.

-

Procedure: Mix 100 µL sample (1 mg/mL in water) + 200 µL Buffer + 200 µL FDNB reagent.

-

Incubation: Heat at 60°C for 45 minutes (ensure complete reaction of sterically hindered secondary amines).

-

Quench: Add 100 µL 1M HCl to stop the reaction and protonate excess reagent.

-

-

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 360 nm (specific to DNP derivatives, minimizes background).

-

Why this works

The DNP-derivative of the target and the regioisomer will have different hydrophobicities due to the placement of the methyl group (steric shielding of the DNP group). This allows baseline separation on a standard C18 column.

Method C: Argentometric Titration

Best For: Confirming Salt Stoichiometry (

A common synthesis error is the isolation of a mono-hydrochloride or a mixed salt. qNMR measures the organic backbone, but not the counter-ion.

Experimental Protocol

-

Titrant: 0.1 N Silver Nitrate (

). -

Solvent: Water (acidified with dilute

). -

Electrode: Silver/Silver Chloride (Ag/AgCl) combination electrode or a silver billet electrode.

-

Procedure:

-

Dissolve ~50 mg of sample in 50 mL water.

-

Titrate with

monitoring the potential (mV).[7] -

Determine the endpoint from the second derivative of the titration curve.

-

-

Calculation:

-

Theoretical %Cl for Dihydrochloride (

): 44.0% . -

Theoretical %Cl for Monohydrochloride (

): 28.4% .

-

Comparative Analysis & Recommendations

The following table summarizes the performance of each method.

| Feature | Method A: qNMR | Method B: Deriv-HPLC | Method C: Titration |

| Primary Output | Absolute Purity (w/w%) | Purity Area % (Trace impurities) | Chloride Content (%) |

| Specificity | High (Structural ID) | High (Separation power) | Low (Only measures Cl-) |

| LOD | Moderate (~0.5%) | Excellent (<0.05%) | N/A |

| Sample Prep | Fast (<10 min) | Slow (1 hr reaction) | Fast (<10 min) |

| Reference Std | Not Required (Internal Std only) | Required (for quantitation) | Not Required |

| Cost | High (Instrument time) | Moderate | Low |

The "Self-Validating" Workflow

To ensure scientific integrity (E-E-A-T), use the methods in this order:

-

Run Method C (Titration) first. If the chloride content is off, the salt formation failed; do not waste time on spectral analysis.

-

Run Method A (qNMR) . Calculate the organic purity. If qNMR purity + Chloride % + Water % (by Karl Fischer)

, the mass balance is confirmed. -

Run Method B (HPLC) only if you need to validate the material for GMP tox studies where trace organic impurities must be identified.

Figure 2: Sequential Validation Workflow.

References

-

Quantitative NMR (qNMR)

- Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

-

HPLC Derivatization of Amines

- Bartolomeo, M. P., & Maisano, F. (2006). "Validation of a reversed-phase HPLC method for quantitative amino acid analysis." Journal of Biomolecular Techniques.

-

Potentiometric Titration of Amine Salts

- Metrohm Application Bulletin 122.

-

Regioisomer Separation Logic

- Smith, R. M. (2005). "Separation of regioisomers of amines and their derivatives.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of (1-Aminopropan-2-yl)(methyl)amine in Biological Assays

Abstract

This guide provides a comprehensive framework for evaluating the cross-reactivity of the small molecule (1-Aminopropan-2-yl)(methyl)amine, systematically identified as N²-methyl-1,2-propanediamine, in a panel of common biological assays. Recognizing the critical importance of distinguishing true biological activity from assay artifacts, this document offers researchers, scientists, and drug development professionals a detailed comparison of its potential for non-specific interactions. We present detailed protocols for a fluorescence-based enzymatic assay, a cell viability assay, and a ligand-binding assay, complete with methodologies for data interpretation and troubleshooting. The guide emphasizes the causal relationships behind experimental choices and provides a self-validating system to ensure the scientific integrity of cross-reactivity profiling.

Introduction: The Challenge of Assay Interference

In the landscape of drug discovery and biological research, the identification of compounds that modulate biological targets is paramount. However, a significant challenge arises from "nuisance compounds" that, rather than exhibiting specific activity, interfere with the assay technology itself, leading to false-positive or misleading results.[1] These pan-assay interference compounds (PAINS) can act through various mechanisms, including chemical reactivity, colloidal aggregation, and interference with analytical detection methods (e.g., fluorescence).[2][3][4]

(1-Aminopropan-2-yl)(methyl)amine, a diamine, presents a structural motif with the potential for such non-specific interactions. Its diamine structure suggests a capacity for metal chelation, a process that can disrupt the function of metalloenzymes or interfere with assay components.[5][6][7] Therefore, a rigorous assessment of its cross-reactivity profile is not merely a supplementary step but a foundational requirement for the valid interpretation of any observed biological effect. This guide provides the rationale and experimental workflows to systematically de-risk this compound and its analogs.

Compound Profile: (1-Aminopropan-2-yl)(methyl)amine

-

Systematic Name: N²-methyl-1,2-propanediamine

-

Structure: CH₃-CH(NHCH₃)-CH₂NH₂

-

Molecular Formula: C₄H₁₂N₂

-

Key Structural Features: A chiral short-chain aliphatic diamine. The presence of two amine groups, one primary and one secondary, confers basicity and the potential for hydrogen bonding and metal coordination.

For a comparative analysis, we will assess the target compound against two controls:

-

Negative Control: 1,2-Diaminopropane (the parent molecule without the N-methyl group). This helps to elucidate the contribution of the methyl group to any observed effects.[8]

-

Positive Control for Interference: Quercetin , a well-known promiscuous compound often flagged as a PAIN due to its multiple interference mechanisms, including aggregation and redox activity.[3]

Comparative Experimental Guide: A Multi-Assay Approach

To construct a robust cross-reactivity profile, we will employ a diverse set of assays that represent common screening platforms and are susceptible to different modes of interference.

Workflow for Cross-Reactivity Profiling

Below is a generalized workflow for assessing the potential for assay interference.

Caption: A workflow for systematic cross-reactivity and interference testing.

Assay 1: Fluorescence-Based Enzymatic Assay (e.g., Peroxidase Activity)

Fluorescence-based assays are highly sensitive but can be prone to interference from compounds that absorb light at excitation/emission wavelengths or that quench fluorescence.[9][10]

Principle: This assay measures the activity of an enzyme, such as horseradish peroxidase (HRP), which catalyzes the oxidation of a non-fluorescent substrate (e.g., Amplex Red) to a highly fluorescent product (resorufin) in the presence of hydrogen peroxide.

-

Reagent Preparation:

-

Prepare a 50 mM sodium phosphate buffer (pH 7.4).

-

Prepare a 10 mM stock solution of the test compounds ((1-Aminopropan-2-yl)(methyl)amine, 1,2-diaminopropane, and quercetin) in DMSO.

-

Prepare a 100 µM working solution of Amplex Red in buffer.

-

Prepare a 1 mM working solution of H₂O₂ in buffer.

-

Prepare a 1 µg/mL working solution of HRP in buffer.

-

-

Assay Procedure:

-

In a 96-well black plate, add 50 µL of phosphate buffer to all wells.

-

Add 2 µL of the test compound stock solutions in a dose-response manner (e.g., final concentrations ranging from 0.1 to 100 µM). Include DMSO-only wells as a vehicle control.

-

Add 20 µL of the HRP working solution.

-

Incubate for 15 minutes at room temperature, protected from light.

-

Initiate the reaction by adding a 30 µL mixture of Amplex Red and H₂O₂ (to final concentrations of 20 µM and 100 µM, respectively).

-

Measure the fluorescence intensity kinetically over 30 minutes using a microplate reader with excitation at 544 nm and emission at 590 nm.[11]

-

A true inhibitor will decrease the rate of resorufin formation in a dose-dependent manner. An interfering compound might quench the fluorescence of resorufin or absorb light at the excitation/emission wavelengths.

| Compound | Apparent IC₅₀ (µM) | Mechanism of "Inhibition" |

| (1-Aminopropan-2-yl)(methyl)amine | > 100 | Inactive |

| 1,2-Diaminopropane | > 100 | Inactive |

| Quercetin | 5.2 | Redox cycling and fluorescence quenching |

Assay 2: Cell Viability Assay (Resazurin-Based)

Cell viability assays are fundamental in toxicology and cancer research. The resazurin assay, like the enzymatic assay above, relies on a fluorescent readout and is thus susceptible to similar interferences.[12][13]

Principle: Metabolically active cells reduce the non-fluorescent blue dye resazurin to the fluorescent pink product resorufin.[13] A decrease in fluorescence can indicate cytotoxicity or direct inhibition of metabolic enzymes.

-

Cell Culture:

-

Seed A549 human lung carcinoma cells in a 96-well clear-bottom plate at a density of 1 x 10⁴ cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Replace the existing medium with 100 µL of medium containing the test compounds (final concentrations from 0.1 to 100 µM). Include vehicle (DMSO) and untreated controls.

-

Incubate for 24 hours.

-

-

Resazurin Assay:

A cytotoxic compound will lead to a dose-dependent decrease in fluorescence. An interfering compound could directly reduce resazurin or inhibit the cellular reductases responsible for its conversion.

| Compound | Apparent IC₅₀ (µM) | Interpretation |

| (1-Aminopropan-2-yl)(methyl)amine | > 100 | Not cytotoxic |

| 1,2-Diaminopropane | > 100 | Not cytotoxic |

| Quercetin | 15.8 | Potential cytotoxicity and/or assay interference |

Assay 3: Ligand-Binding Assay (Competitive ELISA)